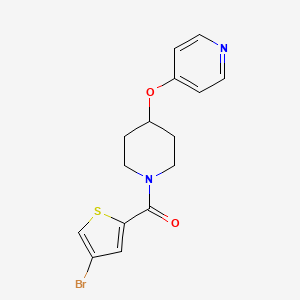

(4-Bromothiophen-2-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-11-9-14(21-10-11)15(19)18-7-3-13(4-8-18)20-12-1-5-17-6-2-12/h1-2,5-6,9-10,13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFMLUULAPDGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Bromothiophen-2-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 404.35 g/mol. The structure includes a bromothiophene moiety linked to a piperidine ring via a pyridine ether, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by interfering with the cell cycle.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| A549 (Lung Cancer) | 10.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.8 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 16 µg/mL | Bactericidal |

Neurological Effects

Research has indicated that the compound may possess neuroprotective properties. In animal models, it has been shown to reduce neuroinflammation and oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives based on the compound structure. The results indicated that modifications to the thiophene ring significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells .

- Antimicrobial Assessment : An investigation conducted by the International Journal of Antimicrobial Agents reported that derivatives of this compound exhibited potent activity against MRSA strains, highlighting its potential as a lead compound for antibiotic development .

- Neuroprotective Mechanisms : A recent study published in Neuroscience Letters demonstrated that this compound reduced markers of oxidative stress in a mouse model of Alzheimer’s disease, suggesting its utility in neuroprotection .

Comparison with Similar Compounds

Target Compound

- Structure :

- Aromatic moiety : 4-Bromothiophen-2-yl (electron-deficient due to bromine).

- Piperidine moiety : 4-(Pyridin-4-yloxy) substitution (polar, hydrogen-bond acceptor).

- Key features : Bromine enhances lipophilicity and steric bulk; pyridinyloxy group improves solubility via polar interactions.

Analog 1: Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72)**

- Structure :

- Aromatic moiety : Imidazo[1,2-b]pyridazine (planar, π-deficient heterocycle).

- Piperidine moiety : 4-(2-(Trifluoromethyl)phenyl) (lipophilic CF₃ group).

- Key features : Trifluoromethyl enhances metabolic stability; imidazopyridazine may engage in π-π stacking.

Analog 2: 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone**

- Structure: Aromatic moiety: 4-Bromophenyl (similar bromine substitution as target). Piperidine moiety: 4-Methyl (non-polar, reduces solubility).

- Key features: Ethane linker instead of methanone; methyl group lowers polarity.

Analog 3: (2-((Difluoromethyl)sulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone**

- Structure :

- Aromatic moiety : 2-((Difluoromethyl)sulfonyl)phenyl (strongly electron-withdrawing).

- Piperidine moiety : Shared 4-(pyridin-4-yloxy) group with the target.

- Key features : Sulfonyl group increases acidity and hydrogen-bond acceptor capacity; difluoromethyl enhances lipophilicity.

Physicochemical Property Comparison

*Target compound properties are estimated based on structural analogs.

Key Trends and Implications

Lipophilicity :

- The target compound’s bromothiophene and pyridinyloxy groups likely confer intermediate lipophilicity (estimated XLogP3 ~3.8), higher than Analog 2 (XLogP3 = 3.3) due to bromine’s bulk but lower than Analog 3’s sulfonyl-difluoromethyl system.

- Trifluoromethyl in Analog 1 enhances lipophilicity but may reduce metabolic clearance .

Hydrogen-Bonding Capacity :

- The target’s pyridinyloxy group (4 H-bond acceptors) offers superior solubility compared to Analog 2’s methylpiperidine (1 acceptor). Analog 3’s sulfonyl group further amplifies polar interactions .

Synthetic Accessibility: Analog 2’s ethanone linker simplifies synthesis compared to the target’s methanone core. Analog 1 and 3 require advanced coupling reagents (e.g., HBTU) and functionalization steps .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4-Bromothiophen-2-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via coupling reactions between functionalized thiophene and piperidine precursors. For example:

- Step 1 : React 4-bromothiophene-2-carboxylic acid with 4-(pyridin-4-yloxy)piperidine using a coupling agent (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2 : Purify the crude product via column chromatography (n-hexane/EtOAC 5:5) to isolate the target compound .

- Key parameters : Solvent choice (e.g., CHCl₃/MeOH for solubility ), reaction time (12–24 hours), and temperature (room temperature to 60°C) significantly impact yield. Catalytic p-toluenesulfonic acid (p-TsOH) may enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- Methodology :

- ¹H/¹³C-NMR : Peaks corresponding to the bromothiophene moiety (δ ~7.2–7.5 ppm for aromatic protons) and piperidinyl protons (δ ~3.0–4.0 ppm for oxy-linked groups) confirm connectivity .

- HPLC : Retention time (~13–15 minutes) and peak area (>95% at 254 nm) validate purity .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₅H₁₃BrN₂O₂S: ~381 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?

- Methodology : Discrepancies in carbon/hydrogen/nitrogen percentages (e.g., calculated vs. observed values in ) arise from:

- Sample hydration : Use Karl Fischer titration to quantify moisture content.

- Incomplete combustion : Optimize combustion conditions (e.g., oxygen flow rate) during CHN analysis.

- By-product interference : Pre-purify samples via recrystallization or preparative HPLC .

Q. What computational approaches predict the drug-likeness and bioavailability of this compound?

- Methodology :

- Lipinski’s Rule of Five : Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) using tools like SwissADME .

- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina.

- Pharmacokinetic modeling : Predict oral bioavailability (%F) via GastroPlus, incorporating solubility (logS) and permeability (Caco-2 assays) data .

Q. What strategies mitigate degradation of the compound during prolonged experimental procedures?

- Methodology :

- Temperature control : Store solutions at –20°C and avoid prolonged exposure to light/heat .

- Stabilizing additives : Use antioxidants (e.g., BHT) in stock solutions to prevent oxidative degradation.

- Real-time monitoring : Employ LC-MS to track degradation products and adjust storage conditions dynamically .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across different assay systems?

- Methodology :

- Assay standardization : Replicate experiments in controlled environments (e.g., identical cell lines, pH, temperature).

- Metabolic interference : Test for cytochrome P450-mediated metabolism using liver microsomes.

- Orthogonal assays : Validate results with alternative techniques (e.g., SPR for binding affinity vs. cell-based IC₅₀) .

Experimental Design Optimization

Q. What are the limitations of current synthetic protocols, and how can they be improved for scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.